2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate

Catalog No.
S3088228
CAS No.
362609-92-5
M.F
C9H8O5
M. Wt
196.158
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hyd...

CAS Number

362609-92-5

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-oxoacetaldehyde;hydrate

Molecular Formula

C9H8O5

Molecular Weight

196.158

InChI

InChI=1S/C9H6O4.H2O/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-4H,5H2;1H2

InChI Key

ROWSWEMGWUWOSC-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=O.O

Solubility

not available

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate, also known as 3,4-(Methylenedioxy)phenylglyoxal hydrate, is a chemical compound with the molecular formula C₉H₈O₅ and a molecular weight of 196.16 g/mol. It is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety attached to an oxoacetaldehyde group. This compound is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis .

The chemical behavior of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate can be attributed to its functional groups. It can participate in several types of reactions:

  • Condensation Reactions: The aldehyde group can undergo condensation with amines or alcohols, forming imines or acetals.
  • Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other derivatives.
  • Reduction Reactions: The carbonyl group may also be reduced to alcohols using reducing agents like sodium borohydride .

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate can be achieved through several methods:

  • Starting from Precursors: The compound can be synthesized from readily available starting materials such as benzo[d][1,3]dioxole derivatives and glyoxal.
  • One-Pot Reactions: Some synthetic routes involve one-pot reactions that simplify the process by combining multiple steps into a single reaction vessel.
  • Use of Catalysts: Catalysts may be employed to enhance reaction efficiency and yield during the synthesis process .

The applications of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate are diverse:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Organic Synthesis: This compound can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research: It is used in various research studies focusing on medicinal chemistry and biochemical applications .

Several compounds share structural similarities with 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate. Here are some notable examples:

Compound NameCAS NumberKey Features
3,4-(Methylenedioxy)phenylglyoxal hydrate65709-23-1Contains methylenedioxy group; used in similar applications
1-(1,3-benzodioxol-5-yl)ethanone3162-29-6Related structure; potential use in organic synthesis
5-Methoxy-isobenzofuran-1,3-dione28281-76-7Exhibits unique properties; studied for biological activity
1-Oxo-3H-2-benzofuran-5-carboxylic acid4792-29-4Similar dioxole structure; used in medicinal chemistry

Uniqueness

What sets 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate apart is its specific combination of the benzo[d][1,3]dioxole motif with an oxoacetaldehyde group, which may impart unique reactivity and biological properties not found in other similar compounds. Its potential applications in pharmaceuticals and organic synthesis further highlight its significance within this class of compounds .

The compound was first synthesized in 2007 as part of investigations into functionalized benzodioxole derivatives. Its development emerged from efforts to expand the reactivity profile of methylenedioxybenzene systems by introducing α-ketoaldehyde functionalities. Early research focused on modifying the electronic properties of the benzodioxole ring through substitution at the 5-position, leveraging glyoxal’s dual carbonyl groups for further derivatization. The hydrate form was isolated to improve stability during storage, as the anhydrous glyoxal derivative exhibited sensitivity to moisture and heat.

Significance in Organic Chemistry

This compound occupies a niche in synthetic organic chemistry due to its bifunctional reactivity:

  • The benzodioxole ring provides a planar aromatic system with electron-donating oxygen atoms, influencing regioselectivity in electrophilic substitutions.
  • The α-ketoaldehyde group enables diverse transformations, including condensations (e.g., Knorr pyrrole synthesis), nucleophilic additions, and redox reactions.

Its applications include:

  • Serving as a precursor for heterocyclic compounds such as pyridazinones and indoles.
  • Acting as a model substrate for studying carbonyl reactivity in constrained aromatic environments.

Relationship to Benzo[d]dioxole Derivatives

The compound belongs to the methylenedioxyphenylglyoxal hydrate subclass, distinguished by the fusion of a 1,3-benzodioxole system with a hydrated glyoxal side chain. Key structural comparisons include:

Feature2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde HydrateSimple Benzodioxole Derivatives
Core StructureBenzodioxole + glyoxal hydrateBenzodioxole only
ReactivityDual carbonyl and aromatic reactivityPrimarily aromatic substitution
SolubilityModerate in polar solvents due to hydrateLow polarity

This structural hybrid enables unique reactivity patterns not observed in simpler benzodioxoles, such as participation in multicomponent reactions.

Nomenclature and Structural Classifications

Systematic Nomenclature:

  • IUPAC Name: 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate.
  • CAS Registry Numbers: 362609-92-5 (hydrate), 65709-23-1 (anhydrous).

Structural Breakdown:

  • Benzodioxole Core: A fused bicyclic system with oxygen atoms at positions 1 and 3.
  • Substituent: A glyoxal group (-CO-CHO) at position 5, stabilized as a hydrate (-CO-CH(OH)₂).

Molecular Formula: C₉H₈O₅.

XLogP3

0.1

Dates

Modify: 2023-08-18

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